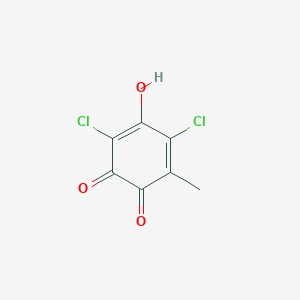
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione is an organic compound characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, and a methyl group attached to a cyclohexa-diene-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione typically involves the chlorination of 4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione. This reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The diene structure can be reduced to form a cyclohexane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of 3,5-dichloro-4-oxo-6-methylcyclohexa-3,5-diene-1,2-dione.
Reduction: Formation of 3,5-dichloro-4-hydroxy-6-methylcyclohexane-1,2-dione.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione: Lacks the chlorine atoms, resulting in different chemical reactivity.
3,5-Dichloro-4-methoxy-6-methylcyclohexa-3,5-diene-1,2-dione: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
3,5-Dichloro-4-hydroxy-6-ethylcyclohexa-3,5-diene-1,2-dione: Has an ethyl group instead of a methyl group, influencing its steric properties.
Uniqueness
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
88207-74-3 |
|---|---|
Formule moléculaire |
C7H4Cl2O3 |
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
3,5-dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C7H4Cl2O3/c1-2-3(8)6(11)4(9)7(12)5(2)10/h11H,1H3 |
Clé InChI |
HLBRPALKPCGQOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=O)C1=O)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


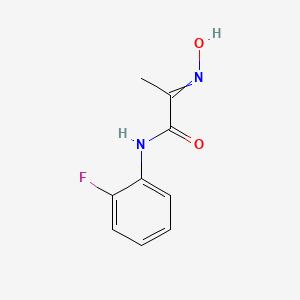
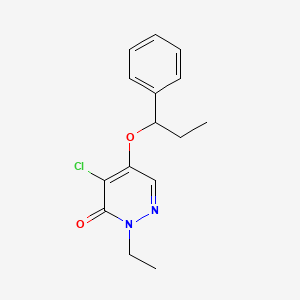
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)

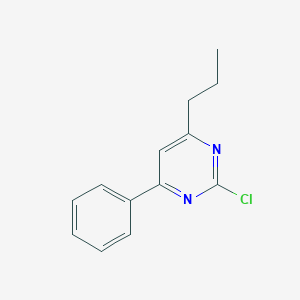

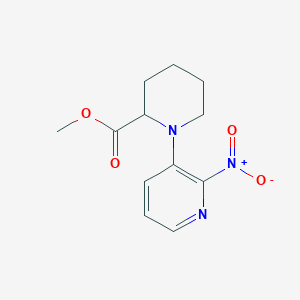

![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
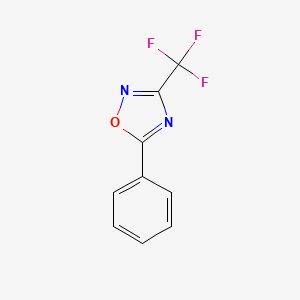
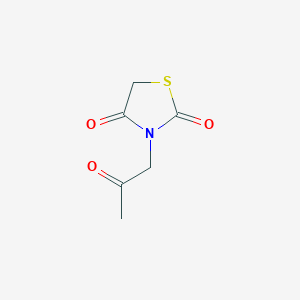
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
